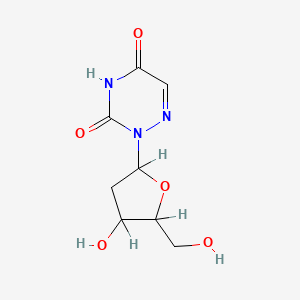

6-Aza-2'-deoxyuridine

Description

Structure

3D Structure

Properties

CAS No. |

20500-29-2 |

|---|---|

Molecular Formula |

C8H11N3O5 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 |

InChI Key |

MDYXMIBUOJQPHR-HBPOCXIASA-N |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O |

Other CAS No. |

20500-29-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of 6-Aza-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 6-Aza-2'-deoxyuridine (B1247385), a significant pyrimidine (B1678525) nucleoside analog. It details its synthesis, key chemical properties, and relevant experimental protocols, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound is a synthetic nucleoside analog where the carbon atom at the 6-position of the uracil (B121893) ring is replaced by a nitrogen atom. This modification profoundly impacts the molecule's electronic structure and biological activity. As a purine (B94841) nucleoside analog, it has been investigated for its potential antitumor and antiviral properties.[1] Its mechanism of action often involves the inhibition of DNA synthesis or induction of apoptosis.[1] The monophosphate form, 6-aza-dUMP, has been studied as a potential inhibitor of thymidylate synthases, enzymes crucial for DNA synthesis.[2] Understanding the synthesis and chemical characteristics of this compound is fundamental for its application in drug design and biological studies.

Synthesis of this compound

The most common and stereoselective method for synthesizing this compound is a convergent synthesis that involves the coupling of a silylated 6-azauracil (B101635) base with a protected 2'-deoxyribose derivative. This approach, a variation of the Silyl-Hilbert-Johnson reaction, ensures the formation of the desired β-anomer.[3][4][5]

The general synthetic scheme proceeds in three main stages:

-

Preparation of the Silylated Base: The 6-azauracil ring is silylated, typically with hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the subsequent glycosylation reaction.

-

Glycosylation: The silylated 6-azauracil is coupled with a protected 2-deoxyribose sugar, most commonly 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. This reaction is typically carried out in an aprotic solvent like chloroform (B151607).[3][4] The use of the α-anomer of the sugar chloride under SN2 conditions leads to an inversion of configuration, yielding almost exclusively the desired β-nucleoside.[3]

-

Deprotection: The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed to yield the final product, this compound. This is usually achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia.[3][5]

Caption: General synthetic pathway for this compound.

Chemical and Physical Properties

The introduction of a nitrogen atom at the 6-position significantly alters the properties of the pyrimidine ring compared to uridine. One of the most critical changes is the increased acidity of the N(3)-H proton.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃O₅ | [6] |

| Molecular Weight | 229.19 g/mol | [6] |

| Melting Point | 182 °C | [7] |

| pKa | ~6.8 | [4][8] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and 50% acetic acid; sparingly soluble in water. | [9] |

Acidity and pH-Dependent Stability

The pKa of this compound is approximately 6.8, which is significantly lower than that of thymidine (B127349).[4][8] This means that under physiological pH (~7.4), a substantial fraction of the 6-azauracil base exists in its deprotonated (anionic) form. This deprotonation has profound consequences for its biological applications, particularly in oligonucleotides. Duplexes containing this compound exhibit pH-dependent thermal stability (Tₘ), as deprotonation can disrupt the Watson-Crick base pairing.[4][8] This property also facilitates the formation of metal-DNA (M-DNA) complexes with divalent metal ions like Zn²⁺ under neutral conditions, whereas natural DNA typically requires alkaline conditions (pH > 8.5).[8]

Caption: pH-dependent equilibrium of the 6-azauracil moiety.

Spectral Properties

The UV absorption spectrum of this compound is also pH-dependent due to the protonation equilibrium.

| Condition | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| pH 5.0 (Sodium Phosphate) | ~260 | 6900 | [4] |

| pH 7.0 (Sodium Phosphate) | ~260 | 6900 | [4] |

| pH 9.0 (Sodium Phosphate) | ~260 | 7200 | [4] |

| Ethanol | 261 | 7800 | [3] |

Note: The isosbestic point is near 265 nm, where the extinction coefficient is almost independent of pH.[4]

¹H-NMR data reveals a conformation in solution where the sugar moiety prefers an N-type pucker, in contrast to the S-type pucker found in the solid state and typically seen in natural 2'-deoxyribonucleosides.[8][10]

Biological Activity and Signaling

While this guide focuses on chemical aspects, the biological context is crucial for drug development professionals. This compound and its derivatives are primarily investigated for their anticancer activity. The related ribonucleoside, 6-Azauridine, has been shown to induce autophagy-mediated cell death in cancer cells. This process is dependent on the activation of key cellular energy sensors and tumor suppressors, namely AMPK (AMP-activated protein kinase) and p53.[11] Activation of this pathway leads to the formation of autophagosomes and subsequent cell death, contributing to the compound's antitumor effect.[11]

Caption: 6-Azauridine-induced autophagy-mediated cell death pathway.

Experimental Protocols

Protocol: Synthesis of 3',5'-di-O-p-toluoyl-6-Aza-2'-deoxyuridine

This protocol is adapted from methodologies described in the literature.[3][5]

Materials:

-

5-substituted-6-azauracil

-

Hexamethyldisilazane (HMDS)

-

2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride

-

Dry chloroform

Procedure:

-

A suspension of the 5-substituted-6-azauracil in an excess of HMDS is refluxed with a catalytic amount of ammonium sulfate until the solution becomes clear (typically 4-6 hours).

-

The excess HMDS is removed under vacuum to yield the silylated base as a viscous oil or solid.

-

The silylated base is dissolved in dry chloroform.

-

A solution of 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride in dry chloroform is added to the silylated base solution.

-

The mixture is stirred at room temperature in a stoppered flask for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is evaporated to dryness under vacuum.

-

The residue is purified, typically by chromatography or recrystallization, to yield the protected nucleoside.

Protocol: Deprotection of 3',5'-di-O-p-toluoyl-6-Aza-2'-deoxyuridine

Materials:

-

Protected this compound derivative

-

0.1M Sodium methoxide in methanol

-

Methanol

Procedure:

-

The protected nucleoside is dissolved in methanol.

-

A solution of 0.1M sodium methoxide in methanol is added.

-

The mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

-

Once the reaction is complete, the solution is neutralized with an acidic resin or by careful addition of acid (e.g., acetic acid or dilute HCl).

-

The solvent is evaporated under vacuum.

-

The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel chromatography to afford pure this compound.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry due to its unique chemical properties and biological potential. Its synthesis is well-established, primarily relying on stereoselective glycosylation reactions. The key chemical feature, a low pKa value, dictates its behavior in biological systems, influencing duplex stability and interaction with metal ions. This guide provides the foundational knowledge required for researchers to synthesize, handle, and further investigate this important nucleoside analog in the pursuit of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | 20500-29-2 [chemicalbook.com]

- 7. This compound CAS#: 20500-29-2 [m.chemicalbook.com]

- 8. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound and N(3)-anisoyl-6-aza-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Delicate Dance of Structure and Activity: A Technical Guide to 6-Aza-2'-deoxyuridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-2'-deoxyuridine, a pyrimidine (B1678525) nucleoside analog, represents a scaffold of significant interest in the quest for novel therapeutic agents. Its structural deviation from the natural nucleoside, 2'-deoxyuridine, through the substitution of a carbon atom with nitrogen at the 6-position of the uracil (B121893) ring, imparts unique physicochemical properties. These alterations form the basis for its biological activities, which primarily manifest as antiviral and antineoplastic effects. This technical guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, providing a comprehensive overview of how modifications to this core structure influence their biological efficacy. Through a detailed examination of quantitative data, experimental methodologies, and the underlying mechanisms of action, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of these promising compounds and guide the rational design of future derivatives with enhanced therapeutic potential.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at various positions of the pyrimidine ring and the deoxyribose sugar moiety. The following sections dissect the SAR based on substitutions at key positions.

Modifications at the 5-Position of the Pyrimidine Ring

The 5-position of the 6-azauracil (B101635) ring has been a focal point for synthetic modifications, yielding derivatives with a range of biological activities.

Studies have demonstrated that the introduction of substituted vinyl groups at the 5-position can confer potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The nature of the substituent on the vinyl group plays a critical role in determining the potency.

| Compound/Derivative | Modification at 5-Position | Target | Activity (ID₅₀ µg/mL) |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine | (E)-2-Bromovinyl | HSV-1 | 8[1] |

| HSV-2 | 190[1] | ||

| (E)-5-(2-chlorovinyl)-6-aza-2'-deoxyuridine | (E)-2-Chlorovinyl | HSV-1 | Similar to (E)-5-(2-bromovinyl) derivative |

| HSV-2 | Similar to (E)-5-(2-bromovinyl) derivative | ||

| 5-(2,2-dibromovinyl)-6-aza-2'-deoxyuridine | 2,2-Dibromovinyl | HSV-1 / HSV-2 | Weakly active or inactive |

| 5-(2-bromo-2-fluorovinyl)-6-aza-2'-deoxyuridine | 2-Bromo-2-fluorovinyl | HSV-1 / HSV-2 | Weakly active or inactive |

| (E)-5-[2-(methylthio)vinyl]-6-aza-2'-deoxyuridine | (E)-2-(Methylthio)vinyl | HSV-1 / HSV-2 | Weakly active or inactive |

| 5-(3-furyl)-6-aza-2'-deoxyuridine | 3-Furyl | HSV-1 / HSV-2 | Weakly active or inactive |

SAR Insights:

-

The presence of a halogenated vinyl group at the 5-position is crucial for anti-HSV activity.

-

The (E)-isomer of the 2-bromovinyl derivative is significantly more active against HSV-1 than HSV-2.

-

Dihalogenation of the vinyl group, or substitution with bulkier or more electron-donating groups, leads to a substantial decrease or complete loss of antiviral activity.

The 5'-monophosphate derivatives of 5-substituted 6-Aza-2'-deoxyuridines have been investigated as inhibitors of mycobacterial thymidylate synthases, particularly the flavin-dependent thymidylate synthase (ThyX), a key enzyme in the dTMP synthesis pathway of Mycobacterium tuberculosis.

| Compound/Derivative | Modification at 5-Position | Target Enzyme | % Inhibition at 50 µM |

| This compound 5'-monophosphate (6-aza-dUMP) | -H | Mycobacterial ThyX | 33% |

| 5-Alkyl/Aryl substituted 6-aza-dUMP | Alkyl or Aryl groups | Mycobacterial ThyX | Complete loss of activity |

| 5-[3-(octanamido)prop-1-ynyl]-6-aza-dUMP | 3-(Octanamido)prop-1-ynyl | Mycobacterial ThyX | 40% |

SAR Insights:

-

The unsubstituted 6-aza-dUMP shows weak inhibitory activity against mycobacterial ThyX.

-

Introduction of alkyl or aryl groups at the C(5) position leads to a complete loss of inhibitory activity, suggesting steric hindrance in the enzyme's active site.

-

A long, flexible side chain like 3-(octanamido)prop-1-ynyl at the C(5) position can be tolerated and slightly improves the inhibitory activity.

Mechanism of Action

The biological effects of this compound and its derivatives are primarily attributed to their interference with pyrimidine nucleotide biosynthesis. The key molecular target is orotidylic acid decarboxylase (ODCase), an essential enzyme in the de novo synthesis of uridine (B1682114) monophosphate (UMP).

Inhibition of Pyrimidine Biosynthesis

6-Azauridine (B1663090), a related compound, is intracellularly phosphorylated to 6-azauridine 5'-monophosphate (6-aza-UMP). This metabolite is a potent competitive inhibitor of orotidylic acid decarboxylase (ODCase)[2][3]. ODCase catalyzes the final step in the de novo synthesis of UMP, the decarboxylation of orotidine (B106555) 5'-monophosphate (OMP). Inhibition of ODCase leads to the accumulation of OMP and a depletion of UMP and its downstream products, including cytidine (B196190) and thymidine (B127349) nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleotide pools is a primary mechanism for the antiviral and cytotoxic effects of these compounds.

References

6-Aza-2'-deoxyuridine: A Technical Guide on its Impact on Biochemical Pathways for Researchers and Drug Development Professionals

An In-depth Analysis of the Core Mechanisms of a Promising Nucleoside Analogue

Introduction

6-Aza-2'-deoxyuridine, a synthetic pyrimidine (B1678525) nucleoside analogue, has garnered significant interest within the scientific community for its potential as a therapeutic agent. Its structural similarity to naturally occurring nucleosides allows it to interact with key cellular enzymes, thereby disrupting critical biochemical pathways. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a focus on its mechanism of action, quantitative effects on enzyme activity, and induction of cellular stress responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activities.

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of this compound and its parent compound, 6-azauridine (B1663090), lies in the disruption of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine (B1682114), cytidine, and thymidine (B127349) nucleotides, which are vital for DNA and RNA synthesis.

Upon cellular uptake, this compound is phosphorylated to its active form, this compound 5'-monophosphate (6-aza-dUMP). This phosphorylated metabolite acts as a competitive inhibitor of Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC) , the final enzyme in the de novo pyrimidine biosynthesis pathway. OMPDC catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP)[1][2][3]. Inhibition of OMPDC leads to the accumulation of OMP and its precursor, orotic acid, and a depletion of the downstream pyrimidine nucleotide pool.

Secondary Target: Mycobacterial Thymidylate Synthase

In addition to its primary target, this compound, in its monophosphate form (6-aza-dUMP), has been shown to exhibit weak inhibitory activity against mycobacterial thymidylate synthase (ThyX). ThyX is a flavin-dependent enzyme essential for the synthesis of thymidylate, a crucial component of DNA. This suggests a potential application of this compound derivatives in the development of novel anti-mycobacterial agents.

Induction of Autophagy-Mediated Cell Death

Recent studies have elucidated a novel mechanism of action for the parent compound, 6-azauridine, which is likely shared by this compound. 6-azauridine has been shown to induce autophagy-mediated cell death in various human cancer cells[6][7][8]. This process is dependent on the activation of the p53 tumor suppressor protein and AMP-activated protein kinase (AMPK) [6][7][8].

The activation of this pathway leads to the formation of autophagosomes and subsequent lysosomal degradation of cellular components, ultimately resulting in cell death. This finding opens new avenues for the therapeutic application of this compound, particularly in oncology.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its related compounds.

Table 1: Inhibition of Orotidine 5'-Monophosphate Decarboxylase (OMPDC) by 6-Aza-UMP

| Compound | Enzyme Source | Inhibition Type | Ki Value | Reference |

| 6-azauridine 5'-monophosphate (6-aza-UMP) | Not Specified | Competitive | 12.4 µM | [4] |

| 6-azauridine 5'-monophosphate (6-aza-UMP) | Plasmodium falciparum | Competitive | 12 ± 3 nM | [5] |

Note: Data for 6-aza-dUMP is not available. The data for 6-aza-UMP is presented as a proxy.

Table 2: Inhibition of Mycobacterial Thymidylate Synthase (ThyX) by 6-aza-dUMP

| Compound | Enzyme | Inhibition | Concentration | Reference |

| This compound 5'-monophosphate (6-aza-dUMP) | ThyX | 33% | 50 µM |

Experimental Protocols

Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Inhibition Assay

This protocol is adapted from established methods for determining OMPDC activity.

-

Principle: The enzymatic conversion of OMP to UMP results in a decrease in absorbance at 295 nm. The rate of this decrease is proportional to the enzyme activity.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT.

-

Substrate: Orotidine 5'-monophosphate (OMP) solution in assay buffer.

-

Enzyme: Purified OMP decarboxylase.

-

Inhibitor: this compound 5'-monophosphate (6-aza-dUMP) at various concentrations.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, OMP solution, and the inhibitor at the desired concentration.

-

Initiate the reaction by adding the OMP decarboxylase enzyme.

-

Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity.

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate (OMP) and the inhibitor (6-aza-dUMP) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot for Autophagy Marker LC3-II

This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.

-

Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against LC3.

-

Secondary antibody conjugated to HRP.

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

-

Conclusion

This compound is a multifaceted nucleoside analogue with significant potential in drug development. Its primary mode of action involves the competitive inhibition of OMP decarboxylase, a critical enzyme in pyrimidine biosynthesis. Furthermore, its ability to induce autophagy-mediated cell death via the p53 and AMPK pathways highlights a distinct and therapeutically relevant mechanism. The weak inhibition of mycobacterial ThyX also suggests a broader spectrum of activity. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop optimized derivatives for clinical applications. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical effects of this promising compound.

References

- 1. The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antiviral Spectrum of 6-Aza-2'-deoxyuridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aza-2'-deoxyuridine, a pyrimidine (B1678525) nucleoside analog, and its derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral properties of these compounds, detailing their mechanism of action, summarizing available quantitative data on their efficacy, and providing detailed experimental protocols for their evaluation. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their cellular and molecular interactions.

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. By mimicking endogenous nucleosides, these compounds can disrupt viral replication through various mechanisms, including the inhibition of viral polymerases and interference with essential metabolic pathways. This compound and its analogs belong to this important class of antiviral agents. Their primary mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of viral nucleic acids. This guide delves into the specifics of their antiviral spectrum, potency, and the molecular pathways they modulate.

Mechanism of Action

The antiviral effect of this compound and its analogs is primarily attributed to their ability to inhibit orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Upon cellular uptake, 6-azauridine (B1663090) is phosphorylated to 6-azauridine 5'-monophosphate (6-aza-UMP). This metabolite acts as a competitive inhibitor of ODCase, blocking the conversion of orotidine 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP). The depletion of the intracellular UMP pool, and subsequently UTP and CTP, hinders the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[1]

Recent studies have also elucidated a secondary mechanism of action for 6-azauridine, involving the induction of autophagy-mediated cell death in cancer cells through a p53- and AMPK-dependent pathway.[2] This pathway may also contribute to its antiviral effects by promoting the elimination of virus-infected cells.

Inhibition of De Novo Pyrimidine Biosynthesis

The following diagram illustrates the inhibition of the de novo pyrimidine biosynthesis pathway by 6-azauridine.

Induction of Autophagy via AMPK and p53 Signaling

The diagram below illustrates the proposed signaling pathway for 6-azauridine-induced autophagy.

Antiviral Spectrum and Potency

6-Azauridine and its analogs have demonstrated inhibitory activity against a range of DNA and RNA viruses. The following tables summarize the available quantitative data on their antiviral efficacy (EC50/IC50/ID50) and cytotoxicity (CC50).

Table 1: Antiviral Activity of 6-Azauridine

| Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV (FFM-1 isolate) | CPE Reduction | Vero | 10.9 | >1000 | >92 | [3] |

| Omsk Hemorrhagic Fever Virus (OHFV) | Not Specified | Not Specified | 2 - 7 | Not Specified | Not Specified | [4] |

| Transmissible Gastroenteritis Virus | in vivo (swine) | - | - | - | - | [5] |

| Vaccinia Virus | Not Specified | Not Specified | Active | Not Specified | Not Specified | [6] |

| Newcastle Disease Virus | Not Specified | Not Specified | Active | Not Specified | Not Specified | [6] |

| Vesicular Stomatitis Virus | Not Specified | Not Specified | Active | Not Specified | Not Specified | [6] |

| Flaviviruses (11 pathogenic strains) | CPE Reduction & Titer Reduction | Vero | Active | Cytostatic | Not Selective | [7] |

Table 2: Antiviral Activity of this compound Analogs

| Compound | Virus | Assay Type | Cell Line | ID50 (µg/mL) | Reference |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | 8 | |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | 0.015 | |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | 190 | |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | 1.6 |

Note: ID50 (50% inhibitory dose) is a measure of antiviral activity, similar to EC50 and IC50.

Experimental Protocols

This section provides detailed methodologies for two common in vitro assays used to evaluate the antiviral activity of this compound and its analogs.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibitory effect of a compound on the replication of plaque-forming viruses.

Workflow Diagram:

Detailed Protocol:

-

Cell Seeding: Seed a suitable host cell line into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a series of dilutions (e.g., 2-fold or 10-fold) of the test compound in an appropriate cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaques per well).

-

Infection:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Add the virus dilution to each well, with and without the various concentrations of the test compound. Include a virus-only control and a mock-infected cell control.

-

Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

-

-

Overlay:

-

Carefully remove the virus inoculum.

-

Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the corresponding concentrations of the test compound.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (this varies depending on the virus, typically 2-10 days).

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause a visible cytopathic effect (CPE), such as cell rounding, detachment, or lysis.

Workflow Diagram:

Detailed Protocol:

-

Cell Seeding: Seed a suitable host cell line into a 96-well plate and allow the cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Treatment and Infection:

-

Remove the growth medium from the cells.

-

Add the compound dilutions to the wells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within a few days. Include virus-only controls, compound-only controls (for cytotoxicity), and mock-infected cell controls.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator until CPE is clearly visible in the virus control wells.

-

Cell Viability Assessment:

-

Assess cell viability using a colorimetric or fluorometric assay. For example, in a Neutral Red uptake assay, live cells will take up the dye.

-

After incubation with the dye, the cells are lysed, and the amount of incorporated dye is quantified using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

Determine the EC50, the concentration of the compound that inhibits CPE by 50%.

-

From the compound-only wells, determine the CC50, the concentration of the compound that reduces cell viability by 50%.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

-

Conclusion

This compound and its analogs represent a class of nucleoside analogs with a demonstrated broad-spectrum antiviral activity. Their primary mechanism of action through the inhibition of de novo pyrimidine biosynthesis provides a clear rationale for their antiviral effects. The additional discovery of their ability to induce autophagy-mediated cell death opens up new avenues for understanding their complete pharmacological profile. While the available quantitative data is still somewhat limited for a comprehensive structure-activity relationship analysis, the information presented in this guide provides a solid foundation for further research and development of these compounds as potential antiviral therapeutics. The detailed experimental protocols and visual aids are intended to empower researchers in their efforts to explore the full potential of this promising class of antiviral agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alphagalileo.org [alphagalileo.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

6-Aza-2'-deoxyuridine: A Technical Guide for Researchers

An In-depth Review of the Pyrimidine (B1678525) Nucleoside Analog: Synthesis, Mechanism of Action, and Therapeutic Potential

Introduction

6-Aza-2'-deoxyuridine (B1247385) is a synthetic pyrimidine nucleoside analog characterized by the substitution of a nitrogen atom for the carbon atom at the 6th position of the uracil (B121893) ring.[1] This modification of the canonical 2'-deoxyuridine (B118206) structure results in a molecule with distinct chemical properties and biological activities. As an antimetabolite, this compound interferes with normal nucleic acid metabolism, forming the basis of its potential therapeutic applications. The compound is investigated for its utility in DNA synthesis and repair studies, providing insights into the roles of pyrimidine analogs in nucleoside metabolism.[1] Its derivatives have been explored for their potential as antiviral and anticancer agents.[2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanisms of action, and biological activity. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of nucleoside analogs.

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives is a multi-step process that typically involves the glycosylation of a modified pyrimidine base with a protected deoxyribose sugar.

A common synthetic strategy is the condensation of a silylated 6-azauracil (B101635) derivative with a protected 2-deoxyribosyl chloride, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride, often in a solvent like chloroform.[4][5] This reaction, a variation of the Silyl-Hilbert-Johnson reaction, typically yields the protected β-anomer of the nucleoside.[6] Subsequent deprotection, for example, using sodium methoxide (B1231860) in methanol (B129727), removes the protecting groups from the sugar moiety to yield the final this compound product.[4][5]

For incorporation into oligonucleotides via solid-phase synthesis, the acidic nature of the 6-azauracil ring (pKa ≈ 6.8) necessitates protection of the N3 position to prevent unwanted side reactions.[6][7] An o-anisoyl group has been effectively used for this purpose.[7]

Mechanism of Action

This compound and its derivatives exert their biological effects primarily by interfering with pyrimidine metabolism and nucleic acid synthesis. The mechanisms can be broadly categorized into anticancer and antiviral activities, stemming from its interactions with various cellular and viral enzymes.

Metabolic Activation and Enzymatic Interactions

Like many nucleoside analogs, this compound must be phosphorylated intracellularly to its mono-, di-, and triphosphate forms to become active. This bioactivation is a critical step for its incorporation into nucleic acids and for its interaction with target enzymes.

The monophosphate form, this compound 5'-monophosphate (6-aza-dUMP), has been evaluated as a potential inhibitor of thymidylate synthases, which are crucial for the de novo synthesis of thymidine (B127349) monophosphate (dTMP).[8] Studies on mycobacterial enzymes showed that 6-aza-dUMP is a weak inhibitor of the flavin-dependent thymidylate synthase (ThyX).[8] Furthermore, the 5-methyl derivative, 6-aza-dTMP, was found to be a substrate for thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt), indicating it can be further phosphorylated in the pyrimidine salvage pathway.[8]

Anticancer Activity

The anticancer mechanisms of purine (B94841) and pyrimidine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[2][9] For the related ribonucleoside, 6-azauridine (B1663090) (6-AZA), antitumor activity has been linked to the induction of autophagy-mediated cell death.[10] This process was shown to be dependent on the activation of the p53 and AMPK signaling pathways.[10] Treatment with 6-AZA activates autophagic flux, leading to cytotoxicity in various human cancer cells.[10] While this pathway has been elucidated for the ribonucleoside, it provides a plausible model for the anticancer effects of this compound.

Antiviral Activity

Derivatives of this compound have demonstrated activity against DNA viruses. For example, (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) shows inhibitory effects against herpes simplex virus type 1 (HSV-1) and, to a lesser extent, type 2 (HSV-2).[3] The mechanism of action for such analogs is often dependent on phosphorylation by viral thymidine kinase, which is more efficient than the host cell kinase. The resulting triphosphate analog can then inhibit viral DNA polymerase or be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication. The ribonucleoside 6-azauridine has also been shown to be active against a range of pathogenic flaviviruses.[11]

Quantitative Biological Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus | Assay System | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 1 (HSV-1) | In vitro | ID₅₀ | 8 µg/mL | [3] |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 2 (HSV-2) | In vitro | ID₅₀ | 190 µg/mL | [3] |

| 6-Azauridine | 11 Pathogenic Flaviviruses | Cytopathic effect reduction in Vero cells | Active | Non-cytotoxic concentrations |[11] |

Table 2: Enzyme Inhibition Data for this compound Analogs

| Compound | Enzyme | Source Organism | Activity | Concentration | Reference |

|---|---|---|---|---|---|

| This compound 5'-monophosphate (6-aza-dUMP) | Thymidylate Synthase (ThyX) | Mycobacterium tuberculosis | 33% Inhibition | 50 µM | [8] |

| 5-[3-(octanamido)prop-1-ynyl]-6-aza-dUMP | Thymidylate Synthase (ThyX) | Mycobacterium tuberculosis | 40% Inhibition | 50 µM |[8] |

Key Experimental Methodologies

This section provides an overview of protocols used in the synthesis and biological evaluation of this compound.

General Synthesis of 5-Substituted-6-Aza-2'-deoxyuridines

This protocol is adapted from the synthesis of 5-(2-thienyl)-6-aza-2'-deoxyuridine.[4]

-

Preparation of the Base: The starting 5-substituted-6-azauracil is prepared according to established procedures.

-

Silylation: The 5-substituted-6-azauracil is suspended in a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate. The mixture is refluxed until a clear solution is obtained, and then evaporated to dryness to yield the silylated base.

-

Glycosylation: The silylated base is dissolved in a dry solvent (e.g., chloroform) and reacted with 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride. The reaction is stirred at room temperature for several hours (e.g., 12 hours).

-

Work-up and Purification: The reaction mixture is evaporated to dryness. The residue is treated with a solvent like methanol and then purified, typically by column chromatography on silica (B1680970) gel, to isolate the protected nucleoside.

-

Deprotection: The purified protected nucleoside is dissolved in a solution of 0.1 M sodium methoxide in methanol. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Final Purification: The reaction is neutralized with an acidic resin, filtered, and evaporated. The final product is purified by crystallization or chromatography to yield the 5-substituted-6-aza-2'-deoxyuridine.

In Vitro Antiviral Assay (Plaque Reduction Assay for HSV)

This is a generalized protocol for determining the antiviral activity of a compound against Herpes Simplex Virus.

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero cells) are prepared in multi-well plates.

-

Drug Preparation: The test compound (e.g., 6-aza-BVDU) is dissolved in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations.

-

Viral Infection: The cell culture medium is removed, and the cells are infected with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing the different concentrations of the test compound. A virus control (no compound) and cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a CO₂ incubator for 2-3 days until viral plaques are visible in the virus control wells.

-

Quantification: Cells are fixed and stained (e.g., with crystal violet). The viral plaques are counted in each well.

-

Data Analysis: The concentration of the compound that inhibits the number of plaques by 50% compared to the virus control is calculated and reported as the ID₅₀ (50% inhibitory dose).

Enzyme Inhibition Assay (Thymidylate Synthase)

This protocol outlines a general method for assessing the inhibition of thymidylate synthase.[8]

-

Enzyme and Substrate Preparation: Recombinant thymidylate synthase (e.g., ThyX from M. tuberculosis) is purified. A reaction mixture is prepared containing buffer, cofactors (e.g., FAD, NADPH), and the substrate dUMP.

-

Inhibitor Addition: The test compound (e.g., 6-aza-dUMP) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

-

Reaction Initiation: The reaction is initiated by adding the enzyme.

-

Monitoring: The reaction progress is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control reaction. The data can be used to calculate an IC₅₀ value if a dose-response curve is generated.

Conclusion and Future Directions

This compound is a versatile pyrimidine nucleoside analog with a foundation for development as a therapeutic agent. Its mechanisms of action, centered on the disruption of nucleic acid synthesis, make it a candidate for both anticancer and antiviral therapies. The data show that specific substitutions on the 6-azauracil ring can significantly modulate biological activity, as seen with the potent anti-HSV activity of 6-aza-BVDU.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-azauracil and deoxyribose moieties could lead to the discovery of analogs with enhanced potency and selectivity against specific viral or cellular targets.

-

Mechanism Elucidation: Further investigation is needed to fully understand the intracellular metabolism and precise molecular targets of this compound and its phosphorylated derivatives in human cells.

-

Pharmacokinetic Profiling: Preclinical studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their advancement toward clinical trials.

-

Combination Therapies: Exploring the synergistic effects of this compound analogs with other established anticancer or antiviral agents could provide new therapeutic strategies with improved efficacy and reduced toxicity.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 20500-29-2 [m.chemicalbook.com]

- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of 6-Aza-2'-deoxyuridine on Thymidylate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of 6-Aza-2'-deoxyuridine (B1247385) on thymidylate synthase. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the available data, experimental methodologies, and the underlying biochemical pathways.

Introduction

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[1] Due to its critical role in cell proliferation, TS has been a significant target for cancer chemotherapy.[2]

This compound is a nucleoside analog that, upon intracellular phosphorylation to its 5'-monophosphate form (6-aza-dUMP), has been investigated as a potential inhibitor of thymidylate synthase. This guide will delve into the specifics of its inhibitory action.

Quantitative Inhibitory Data

The active inhibitory molecule is the 5'-monophosphate derivative, this compound 5'-monophosphate (6-aza-dUMP). Quantitative data on the inhibition of mammalian thymidylate synthase by 6-aza-dUMP is limited in the currently available literature. However, studies on mycobacterial thymidylate synthase (ThyX) provide some insight into its inhibitory potential.

| Compound | Enzyme Source | Inhibition | Concentration |

| 6-aza-dUMP | Mycobacterial ThyX | 33% | 50 µM[3] |

| 3-(octanamido)prop-1-ynyl derivative of 6-aza-dUMP | Mycobacterial ThyX | 40% | 50 µM[3] |

| 6-aza-dUMP | Mycobacterial ThyA | No significant activity | Not specified[3] |

Table 1: Summary of quantitative data on the in vitro inhibitory activity of 6-aza-dUMP and its derivative on mycobacterial thymidylate synthases.

Mechanism of Action of Thymidylate Synthase and Inhibition

Thymidylate synthase functions by forming a covalent ternary complex with its substrate, dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. A catalytic cysteine residue in the active site of the enzyme attacks the C6 position of the uracil (B121893) ring of dUMP. This nucleophilic attack facilitates the transfer of a methyl group from the cofactor to the C5 position of dUMP, producing dTMP and dihydrofolate.

Inhibitors of thymidylate synthase, such as the active metabolites of 5-fluorouracil (B62378) (FdUMP), typically act by forming a stable, covalent ternary complex with the enzyme and the folate cofactor, thereby blocking the binding of the natural substrate dUMP and halting DNA synthesis.[4] It is hypothesized that 6-aza-dUMP, as a dUMP analog, would also compete with the natural substrate for binding to the active site of thymidylate synthase.

References

- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of mammalian tumour thymidylate synthetase by 5-alkylated 2'-deoxyuridine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Conformational Landscape of 6-Aza-2'-deoxyuridine: A Comparative Analysis of Solution and Solid-State Structures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aza-2'-deoxyuridine, a modified nucleoside analog, exhibits distinct conformational preferences in solution versus the solid state. This guide provides a comprehensive analysis of its structure, detailing the experimental methodologies used for its characterization and presenting key conformational parameters. Understanding these state-dependent conformational differences is crucial for its application in drug design and nucleic acid chemistry, as the molecule's shape directly influences its biological activity and incorporation into oligonucleotides. In the solid state, as determined by X-ray crystallography, this compound adopts an S-type sugar pucker. Conversely, in solution, NMR spectroscopy reveals a preference for an N-type conformation of the furanose ring.[1] This document outlines the protocols for these analytical techniques and visualizes the experimental workflows and conformational differences.

Introduction

The three-dimensional structure of nucleoside analogs is a critical determinant of their biological function. Conformational analysis provides insights into the molecule's flexibility, preferred shapes, and potential interactions with enzymes and other biological macromolecules. This compound, a synthetic analog of 2'-deoxyuridine, is of significant interest due to its potential as an antiviral and anticancer agent. Its efficacy is intrinsically linked to its ability to be recognized and metabolized by cellular enzymes, processes that are highly dependent on its conformational state.

This technical guide delves into the conformational analysis of this compound, presenting a side-by-side comparison of its structure in solution and in the solid crystalline state. This dual-state analysis is essential, as the conformation in the solid state provides a static, high-resolution snapshot, while the solution-state conformation reflects the dynamic nature of the molecule in a more biologically relevant environment.

Conformational Analysis: A Tale of Two States

The conformation of a nucleoside is primarily defined by two key parameters: the pucker of the furanose (sugar) ring and the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ). The furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: the N-type (North) and the S-type (South).

Solid-State Conformation via X-ray Crystallography

In the crystalline form, the conformation of this compound is determined with high precision using single-crystal X-ray diffraction. The analysis reveals that the furanose moiety adopts an S-type sugar pucker.[1] The glycosidic bond conformation is categorized as being between anti and high-anti.[1]

Table 1: Solid-State Conformational Parameters of this compound

| Parameter | Value | Description |

| Sugar Pucker Type | S-type (2T3) | Designates the puckering of the furanose ring. |

| Pseudorotation Phase Angle (P) | 188.1 (2)° | A quantitative measure of the sugar pucker. |

| Puckering Amplitude (τm) | 40.3 (2)° | Describes the degree of puckering of the furanose ring. |

| Glycosidic Torsion Angle (χ) | -94.0 (3)° | Defines the orientation of the base relative to the sugar. |

Data sourced from Seela et al., Acta Crystallogr C. 2007.[1]

Solution-State Conformation via NMR Spectroscopy

In contrast to the solid state, the conformational analysis of this compound in solution, primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, indicates a preference for an N-type conformation of the sugar moiety.[1] This highlights a significant shift in the conformational equilibrium upon dissolution, underscoring the influence of the molecular environment on the nucleoside's structure. While precise torsion angles from the abstract are not available, the qualitative description of a preferred N-conformation is a key finding.

Table 2: Solution-State Conformational Preference of this compound

| Parameter | Preferred Conformation | Description |

| Sugar Pucker Type | N-type | The predominant puckering of the furanose ring in solution. |

Finding based on research by Seela et al.[1]

Experimental Protocols

X-ray Crystallography for Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.

Methodology:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are then fitted into this map.

-

Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for conformational analysis include:

-

1H NMR: Provides information on proton chemical shifts and coupling constants (J-couplings).

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space interactions between protons, providing distance constraints.

-

-

Data Analysis:

-

Sugar Pucker Analysis: The conformation of the deoxyribose ring is determined by analyzing the vicinal proton-proton coupling constants (3JH,H). The Karplus equation is used to relate these coupling constants to the dihedral angles within the sugar ring.

-

Glycosidic Torsion Angle: The orientation of the base relative to the sugar (χ) is determined from the analysis of NOE intensities between the base protons and the sugar protons.

-

Discussion and Implications

The observed conformational dichotomy between the solid and solution states of this compound is a critical finding. In the solid state, crystal packing forces can stabilize a single, low-energy conformation. In solution, the molecule is free to explore a wider range of conformations, and the observed preference for the N-type pucker reflects the intrinsic energetic landscape of the solvated molecule.

This conformational flexibility has profound implications for drug development:

-

Enzyme Recognition: The active sites of enzymes are highly specific to the conformation of their substrates. The ability of this compound to adopt an N-type pucker in solution may be crucial for its recognition by kinases for phosphorylation, a necessary step for its activation.

-

Oligonucleotide Incorporation: When incorporated into DNA or RNA strands, the sugar pucker of the nucleoside analog influences the local and global structure of the nucleic acid duplex. An N-type pucker is characteristic of A-form DNA and RNA, while an S-type pucker is found in B-form DNA. The conformational preference of this compound will therefore impact the stability and structure of oligonucleotides containing this modification.

Conclusion

The conformational analysis of this compound reveals a fascinating example of environmentally induced structural changes. The preference for an S-type sugar pucker in the solid state and an N-type pucker in solution provides critical information for understanding its biological activity and for the rational design of novel nucleoside-based therapeutics. This guide has outlined the key structural features and the experimental methodologies used to elucidate them, offering a valuable resource for researchers in the fields of medicinal chemistry, structural biology, and drug development. Further studies, including computational modeling, could provide a more detailed energetic landscape of the conformational preferences of this important nucleoside analog.

References

The Anticancer Potential of Paclitaxel: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the anticancer agent Paclitaxel (B517696), its mechanism of action, and its effects on tumor cells. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of cellular pathways to facilitate further research and development in oncology.

Core Mechanism of Action: Microtubule Stabilization

Paclitaxel is a widely used chemotherapeutic agent renowned for its potent antineoplastic activity against a variety of solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[3][4]

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[3][4] This interference with the natural dynamism of microtubules leads to the formation of stable, non-functional microtubule bundles.[5] Consequently, the mitotic spindle cannot form correctly, arresting the cell cycle at the G2/M phase.[1][6] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[6][7]

Beyond its well-established role in mitotic disruption, Paclitaxel's anticancer effects are also attributed to non-mitotic mechanisms, such as interference with microtubule-dependent cellular transport and signaling.[2]

Quantitative Effects of Paclitaxel on Tumor Cells

The efficacy of Paclitaxel varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in evaluating its cytotoxic effects.

Table 1: IC50 Values of Paclitaxel in Various Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| HeLa | Cervical Cancer | 2.5 - 7.5 | 24 |

| MCF-7 | Breast Cancer | 15.2 ± 2.1 | 48-72 |

| SK-BR-3 | Breast Cancer | - | 72 |

| MDA-MB-231 | Breast Cancer | - | 72 |

| T-47D | Breast Cancer | - | 72 |

| SKOV3 | Ovarian Cancer | 15.2 ± 2.1 | 48-72 |

| OVCAR3 | Ovarian Cancer | 22.8 ± 3.3 | 48-72 |

| A549 | Lung Cancer | - | - |

| H460 | Lung Cancer | - | - |

| AGS | Gastric Cancer | 40 | 24 |

| 4T1 | Murine Breast Cancer | - | 48 |

Note: IC50 values can vary depending on the specific experimental conditions. The data presented is a summary from multiple sources for comparative purposes.[8][9][10][11][12]

Table 2: Apoptosis Rates Induced by Paclitaxel in Cancer Cell Lines

| Cell Line | Cancer Type | Paclitaxel Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| A549 | Lung Cancer | 10 | 15.2 ± 2.1 |

| H460 | Lung Cancer | 10 | 18.1 ± 2.5 |

Data represents the percentage of cells undergoing apoptosis after treatment with Paclitaxel.[9]

Key Signaling Pathways Modulated by Paclitaxel

Paclitaxel's induction of apoptosis is mediated through various signaling pathways. While its primary target is microtubules, the downstream consequences of mitotic arrest and cellular stress activate several key signaling cascades.

The stabilization of microtubules by Paclitaxel leads to the activation of the Spindle Assembly Checkpoint (SAC), which halts the cell cycle to prevent chromosomal missegregation.[7] Persistent activation of the SAC can lead to the activation of pro-apoptotic proteins. Paclitaxel has also been shown to influence the PI3K/AKT and MAPK/ERK survival pathways, often leading to their inhibition in sensitive cancer cells.[7][13] Furthermore, it can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and promoting the release of cytochrome c from mitochondria, which in turn activates caspases.[14]

Caption: Paclitaxel's mechanism of action and signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of Paclitaxel.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Paclitaxel on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Paclitaxel stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the wells and add 100 µL of the Paclitaxel dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Paclitaxel concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after Paclitaxel treatment.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Paclitaxel

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel for the chosen duration.[3]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells.

-

Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[3]

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation following Paclitaxel treatment.

Materials:

-

Cancer cell lines

-

Paclitaxel

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Seed cells and treat with Paclitaxel as desired. Lyse the cells in ice-cold lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.[3]

-

Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caption: General experimental workflow for evaluating Paclitaxel.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Portal [scholarship.miami.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating 6-Aza-2'-deoxyuridine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of 6-Aza-2'-deoxyuridine, a modified nucleoside, into synthetic oligonucleotides. The primary method described is solid-phase synthesis utilizing phosphoramidite (B1245037) chemistry, a robust and widely adopted technique for generating custom oligonucleotides. These application notes are intended to guide researchers, scientists, and professionals in drug development through the synthesis, deprotection, purification, and characterization of oligonucleotides containing this specific modification. The unique properties of this compound, such as its pH-dependent duplex stability, offer novel avenues for the development of therapeutic and diagnostic oligonucleotides.

Introduction

This compound is a synthetic analog of the natural nucleoside 2'-deoxyuridine, where a nitrogen atom replaces the carbon atom at the 6-position of the uracil (B121893) base. This modification imparts unique chemical and physical properties to oligonucleotides, influencing their hybridization behavior and stability. The incorporation of such modified nucleosides is a key strategy in the development of antisense oligonucleotides, siRNAs, aptamers, and diagnostic probes, aiming to enhance their therapeutic efficacy, target affinity, and resistance to nuclease degradation[1][2][3].

The synthesis of oligonucleotides containing this compound is efficiently achieved through automated solid-phase phosphoramidite chemistry[4][5]. However, the acidic nature of the 6-azauracil (B101635) moiety (pKa ≈ 6.8) necessitates a strategic approach to prevent undesired side reactions during synthesis. This protocol outlines the necessary protection strategy and the subsequent steps for successful incorporation.

Key Experimental Protocols

Synthesis of this compound Phosphoramidite Monomer

A critical prerequisite for incorporation is the chemical synthesis of the this compound phosphoramidite building block. Due to the pKa of the 6-azauracil nucleobase, protection of the N3 position is crucial to prevent side reactions during oligonucleotide synthesis[4]. The o-anisoyl group is a suitable protecting group for this purpose[4]. The general workflow for phosphoramidite synthesis involves:

-

Protection of the N3 position: The N3 of this compound is protected, for example, with an o-anisoyl group[4].

-

Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety[6].

Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using the standard phosphoramidite cycle[5][7][8]. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene[6][7].

The synthesis cycle consists of four main steps:

-

Detritylation (De-blocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside (or the growing oligonucleotide chain) using an acid, such as trichloroacetic acid (TCA) in dichloromethane[9]. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The protected this compound phosphoramidite (or any other desired phosphoramidite) is activated by an activator, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain[6]. The coupling of 2'-deoxynucleoside phosphoramidites is a rapid reaction[5]. The phosphoramidite of the o-anisoyl-protected this compound has been shown to be as efficient in coupling as the standard canonical nucleoside building blocks[4].

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole[8].

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine[7].

This cycle is repeated for each subsequent nucleotide to be added to the sequence.

Deprotection and Purification

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed[10][11]. This process typically involves:

-

Cleavage from Support and Phosphate Deprotection: The oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups on the phosphate backbone are removed simultaneously. This is commonly achieved by treatment with concentrated ammonium (B1175870) hydroxide[10].

-

Base Deprotection: The protecting groups on the nucleobases (including the o-anisoyl group on 6-azauracil) are removed. The specific conditions (temperature and duration) depend on the base-protecting groups used for the standard nucleosides[10].

-

Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE)[12][13].

Data Presentation

The incorporation of this compound can influence the properties of the resulting oligonucleotide. The following table summarizes key quantitative parameters that should be considered and characterized.

| Parameter | Description | Expected Outcome for this compound Oligonucleotides |

| Coupling Efficiency | The percentage of successful coupling reactions at each step of the synthesis. | The phosphoramidite of protected this compound is reported to be as efficient as standard nucleoside phosphoramidites, typically >99%[4][8]. |

| Melting Temperature (Tm) | The temperature at which 50% of the oligonucleotide duplex dissociates. | Duplexes containing this compound exhibit pH-dependent Tm values due to the deprotonation of the nucleobase under neutral conditions[4]. |

| Purity | The percentage of the full-length, correct sequence oligonucleotide in the final product. | Purity should be assessed by HPLC or PAGE and is expected to be high after purification. |

| Molecular Mass | The experimentally determined molecular weight of the oligonucleotide. | Should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to match the theoretical mass[12]. |

Applications

Oligonucleotides containing this compound have potential applications in various areas of research and drug development:

-

Antisense Technology: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression. The unique properties of this compound could be exploited to enhance binding affinity or nuclease resistance[1][2].

-

Aptamers: These are oligonucleotides that bind to specific target molecules. The incorporation of modified nucleosides can alter the three-dimensional structure and binding properties of aptamers[1].

-

Diagnostic Probes: The pH-dependent hybridization of oligonucleotides containing this compound could be utilized in the development of pH-sensitive probes for various diagnostic applications.

-